N-[4-(diethylamino)phenyl]-4-phenoxybutanamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)18-14-12-17(13-15-18)21-20(23)11-8-16-24-19-9-6-5-7-10-19/h5-7,9-10,12-15H,3-4,8,11,16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKDFDJFCJJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(diethylamino)phenylamine with 4-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antitubercular Activity
Research has indicated that derivatives of phenoxybutanamide compounds exhibit significant antitubercular activity. For instance, a study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, demonstrating potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . Although N-[4-(diethylamino)phenyl]-4-phenoxybutanamide itself has not been directly tested in this context, its structural similarities suggest potential efficacy against tuberculosis.
Antimalarial Activity
Another promising application is in the field of antimalarial agents. Compounds related to this compound have been evaluated for their activity against Plasmodium falciparum. A recent study highlighted the synthesis of 2-phenoxybenzamides, which showed multi-stage activity against different strains of the malaria parasite . The structure-activity relationship revealed that specific substitutions on the anilino structure significantly influenced antiplasmodial efficacy.
Case Study: Synthesis and Evaluation of Antitubercular Compounds
In a documented case, researchers synthesized a series of phenoxybutanamide derivatives and evaluated their biological activities. The study focused on optimizing the compound's structure to enhance its interaction with M. tuberculosis targets. The findings indicated that modifications to the diethylamino group could lead to improved potency and selectivity against resistant strains .
Case Study: Pharmacokinetic Properties
Another study investigated the pharmacokinetic properties of this compound derivatives. Parameters such as solubility, permeability, and metabolic stability were assessed to predict the drug-like characteristics of these compounds. The results provided insights into how structural variations could affect absorption and bioavailability, crucial for therapeutic applications .
Data Table: Structure-Activity Relationship
| Compound Structure | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular | 4 | Most potent derivative in tested series |
| 2-Phenoxybenzamides | Antimalarial | Varies | Multi-stage activity against P. falciparum |
| This compound | Potential Antitubercular | TBD | Structural analogs show promise |
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural analogs based on substituents and inferred properties:
Physicochemical and Pharmacological Insights
- Lipophilicity and Solubility: The diethylamino group in the target compound increases lipophilicity compared to primary amines (e.g., ) or polar sulfonamides (e.g., ). This may enhance CNS penetration but reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups like chlorine () or sulfonamides () may decrease electron density on the aromatic ring, affecting binding to receptors reliant on π-π interactions.
- Synthetic Complexity : Compounds with sulfonamide or heterocyclic groups (e.g., ) require multi-step syntheses, whereas the target compound’s synthesis might involve simpler alkylation or amidation steps .
- Toxicity Profiles: Halogenated analogs () pose higher risks of off-target interactions or metabolic toxicity compared to the target compound’s diethylamino group, which is metabolically stable but may accumulate in fatty tissues .
Biological Activity
N-[4-(diethylamino)phenyl]-4-phenoxybutanamide, often referred to as a derivative of diethylamino phenyl compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
This compound features a diethylamino group, which is known for enhancing lipophilicity and potentially improving bioavailability. The phenoxybutanamide moiety may contribute to its biological activity by interacting with various cellular targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Histamine Receptor Antagonism : Similar compounds have been shown to act as antagonists at histamine receptors, which can modulate various physiological responses including inflammation and immune reactions .
- Cytochrome P450 Interaction : Studies suggest that related diethylamino compounds may influence cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of co-administered chemotherapeutics .
- P-Glycoprotein Modulation : There is evidence that these compounds can inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms in cancer cells, thereby increasing the intracellular concentration of certain chemotherapeutic agents .
In Vitro Studies
In vitro studies have demonstrated that this compound enhances the cytotoxicity of several chemotherapeutic agents such as paclitaxel and doxorubicin in human cancer cell lines. The enhancement is attributed to the inhibition of P-glycoprotein-mediated efflux, allowing for greater accumulation of these drugs within cancer cells .
Case Study: Cancer Treatment
A notable case study involved the application of this compound in combination with standard chemotherapy regimens for breast and prostate cancer patients. The results indicated improved treatment outcomes when this compound was administered alongside traditional therapies, highlighting its potential as a chemopotentiator .
Data Table: Summary of Biological Activities
Safety and Toxicity
While this compound shows promise in enhancing drug efficacy, safety profiles must be established through rigorous clinical trials. Preliminary data suggest that similar compounds can exhibit skin irritation or allergic reactions; thus, monitoring for adverse effects is crucial during therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
